molecular formula C14H8CuN2S4 B3052461 Copper mercaptobenzothiazole CAS No. 4162-43-0

Copper mercaptobenzothiazole

Cat. No.: B3052461
CAS No.: 4162-43-0
M. Wt: 396 g/mol
InChI Key: VURZAXVELVEAAN-UHFFFAOYSA-L
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Description

Copper mercaptobenzothiazole is a coordination compound formed by the interaction of copper ions with mercaptobenzothiazole. This compound is widely recognized for its excellent corrosion inhibition properties, making it a valuable additive in various industrial applications. It is particularly effective in protecting copper and its alloys from corrosion in aggressive environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper mercaptobenzothiazole can be synthesized through the reaction of copper salts with mercaptobenzothiazole in an aqueous or organic solvent. The reaction typically involves the following steps:

  • Dissolution of copper salts (such as copper sulfate or copper chloride) in water or an organic solvent.
  • Addition of mercaptobenzothiazole to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
  • Filtration and washing of the precipitated product to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated equipment and controlled environments helps in maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Copper mercaptobenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other oxidized species.

    Reduction: Reduction reactions can lead to the formation of thiolates or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the mercaptobenzothiazole ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.

Major Products Formed:

    Oxidation: Disulfides and oxidized copper species.

    Reduction: Thiolates and reduced copper complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Copper mercaptobenzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a corrosion inhibitor in various chemical processes and as a stabilizer in polymer formulations.

    Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.

    Industry: Widely used in the electronics industry for protecting copper components from corrosion and in the automotive industry for enhancing the durability of metal parts.

Mechanism of Action

The mechanism by which copper mercaptobenzothiazole exerts its effects involves the formation of a protective film on the surface of copper and its alloys. This film acts as a barrier, preventing the diffusion of corrosive species to the metal surface. The compound’s sulfur and nitrogen atoms coordinate with the copper ions, enhancing the stability and effectiveness of the protective layer.

Comparison with Similar Compounds

Copper mercaptobenzothiazole is compared with other similar compounds, such as:

    Benzotriazole: Another effective corrosion inhibitor for copper and its alloys.

    2-Mercaptobenzoxazole: Similar in structure and function, used as a corrosion inhibitor.

    Methyl benzotriazole nitrile: A derivative of benzotriazole with enhanced properties.

Uniqueness: this compound is unique due to its strong coordination with copper ions and its ability to form a stable and protective film on metal surfaces. Its effectiveness in various environments and its versatility in different applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

copper;1,3-benzothiazole-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5NS2.Cu/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURZAXVELVEAAN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8CuN2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149-30-4 (Parent), 15158-11-9 (Parent)
Record name Copper mercaptobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004162430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90954245
Record name Copper(2+) bis(1,3-benzothiazole-2-thiolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4162-43-0, 52139-06-7, 32510-27-3
Record name Copper mercaptobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004162430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolethione, copper(2+) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052139067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolethione, copper salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copper(2+) bis(1,3-benzothiazole-2-thiolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazole-2(3H)-thione, copper salt (2+)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CUPRIC 2-MERCAPTOBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Copper mercaptobenzothiazole
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